BenchChemオンラインストアへようこそ!

1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

1-{4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one (CAS 1389315-11-0, MFCD22375739) is a synthetic organic molecule combining a 5-amino-4-methylpyrazole ring, a piperidine linker, and an acetyl terminus (C12H20N4O, MW 236.31 g/mol). The compound is supplied as a ≥95% pure screening compound by multiple vendors, including ChemDiv and Key Organics, and is structurally classified within the pyrazole-piperidine ethanone family, a scaffold explored for kinase inhibition, antiviral entry blockade, and NADPH oxidase modulation.

Molecular Formula C12H20N4O
Molecular Weight 236.319
CAS No. 1389315-11-0
Cat. No. B2770703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one
CAS1389315-11-0
Molecular FormulaC12H20N4O
Molecular Weight236.319
Structural Identifiers
SMILESCC1=C(N(N=C1)CC2CCN(CC2)C(=O)C)N
InChIInChI=1S/C12H20N4O/c1-9-7-14-16(12(9)13)8-11-3-5-15(6-4-11)10(2)17/h7,11H,3-6,8,13H2,1-2H3
InChIKeyRCPBXHJDPIGQJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one (CAS 1389315-11-0) – Procurement-Ready Pyrazole-Piperidine Screening Compound


1-{4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one (CAS 1389315-11-0, MFCD22375739) is a synthetic organic molecule combining a 5-amino-4-methylpyrazole ring, a piperidine linker, and an acetyl terminus (C12H20N4O, MW 236.31 g/mol) . The compound is supplied as a ≥95% pure screening compound by multiple vendors, including ChemDiv and Key Organics, and is structurally classified within the pyrazole-piperidine ethanone family, a scaffold explored for kinase inhibition, antiviral entry blockade, and NADPH oxidase modulation [1]. Unlike many in-class analogs that bear unsubstituted pyrazoles or bulkier acyl chains, the 5-amino-4-methyl substitution pattern and the simple N-acetylpiperidine motif confer a distinct hydrogen-bond donor profile and favorable physicochemical properties suitable for hit-to-lead expansion [2].

Why 1-{4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one Cannot Be Replaced by Common Pyrazole-Piperidine Analogs


Generic substitution within the pyrazole-piperidine ethanone class is scientifically unsound because small structural modifications—particularly at the pyrazole 5-position, the piperidine N-substituent, and the linker length—produce quantifiable divergences in hydrogen-bonding capacity, conformational flexibility, and metabolic stability that directly affect target engagement and off-target profiles [1]. The 5-amino-4-methyl substitution pattern on the pyrazole ring of CAS 1389315-11-0 introduces two additional hydrogen-bond donors absent in the unsubstituted analog 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone (CAS 1286698-27-8), while the N-acetylpiperidine terminus provides a metabolically stable amide bond compared to the more labile carbamate protection found in tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate . The methylene spacer between pyrazole and piperidine further differentiates the compound from directly attached analogs by optimizing the distance between pharmacophoric elements, a parameter known to influence potency in kinase and GPCR contexts [2].

Quantitative Differentiation Evidence for 1-{4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one (1389315-11-0)


Hydrogen-Bond Donor Count vs. Unsubstituted Pyrazole Analog

The 5-amino-4-methyl substitution on the pyrazole ring of CAS 1389315-11-0 provides two hydrogen-bond donors (the exocyclic NH2 group and the pyrazole NH), compared to zero HBDs on the pyrazole ring of the unsubstituted analog 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone (CAS 1286698-27-8). This difference increases the total HBD count from 0 to 2 for the heterocyclic core, which is predicted to enhance binding affinity for ATP-binding pockets that require bidentate hydrogen-bond interactions with the hinge region of kinases [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Predicted LogP and TPSA Favoring CNS Permeability Relative to Flanking Analogs

Computationally predicted physicochemical properties indicate that CAS 1389315-11-0 occupies a favorable region of CNS drug-like space. The compound's predicted LogP (~0.8) is 0.5 log units lower than the unsubstituted analog 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone (predicted LogP ~1.3), suggesting better aqueous solubility and reduced non-specific binding. Its TPSA (~65 Ų) falls well below the 90 Ų CNS threshold, whereas the tert-butyl carbamate analog tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate has a TPSA of ~78 Ų, approaching the upper limit for passive BBB permeation [1].

CNS Drug Discovery Physicochemical Profiling Blood-Brain Barrier Permeability

Supplier Purity and Availability Benchmarking Against Key Competitors

CAS 1389315-11-0 is commercially available from multiple vendors with documented purity levels suitable for immediate screening. Leyan supplies the compound at 98% purity (Catalog No. 1664195), while ChemDiv and Chemscene offer ≥95% purity . In contrast, the unsubstituted analog (CAS 1286698-27-8) has no recommended suppliers listed on Chemsrc, indicating limited commercial availability and higher procurement risk . The carbamate-protected analog tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate is listed as discontinued by VWR, making it unsuitable for reproducible screening campaigns .

Chemical Procurement Screening Library Acquisition Quality Control

Scaffold Versatility Supported by Class-Level Biological Precedents

The pyrazole-piperidine ethanone scaffold to which CAS 1389315-11-0 belongs has demonstrated quantifiable biological activity across multiple therapeutic areas. Pyrazolo-piperidine derivatives have been reported to exhibit dual CCR5/CXCR4 HIV entry inhibition with nanomolar potency in cell-based assays . Additionally, 5-aminopyrazole-containing analogs have shown CDK and Aurora kinase inhibitory activity with IC50 values in the sub-micromolar range [1]. Pyrazolo piperidine derivatives are also claimed as NADPH oxidase inhibitors with measured IC50 values in enzymatic assays [2]. While direct activity data for CAS 1389315-11-0 itself remain unpublished, the combination of the 5-amino-4-methylpyrazole motif with a piperidine ethanone linker positions this compound at the intersection of three validated pharmacophore classes.

Antiviral Drug Discovery Kinase Profiling NADPH Oxidase Inhibition

Optimal Deployment Scenarios for 1-{4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one (1389315-11-0)


Kinase-Focused Hit Identification and Selectivity Profiling

The compound's 5-amino-4-methylpyrazole core provides the hydrogen-bond donor functionality required for ATP-binding site engagement, making it a suitable starting point for kinase panel screening. Its favorable TPSA (~65 Ų) and LogP (~0.8) further support oral bioavailability potential, differentiating it from more lipophilic competitors. Procurement of CAS 1389315-11-0 at 98% purity (Leyan) ensures reproducible kinase assay results across multiple screening batches [1].

CNS-Targeted Probe Development

With a TPSA of ~65 Ų—well below the 90 Ų CNS permeability threshold—and a moderate LogP (~0.8), the compound occupies an optimal physicochemical window for blood-brain barrier penetration. This contrasts with the tert-butyl carbamate analog (TPSA ~78 Ų) which approaches the upper limit for passive CNS entry, and the unsubstituted analog which, despite lower TPSA, lacks the HBDs required for target engagement in the CNS kinome [1].

Antiviral Entry Inhibitor Screening Cascades

Class-level evidence demonstrates that pyrazolo-piperidine derivatives inhibit CCR5- and CXCR4-mediated HIV-1 entry with dual pharmacology, a profile not achievable with simpler pyrazole or piperidine fragments. The methylene linker between pyrazole and piperidine in CAS 1389315-11-0 provides conformational flexibility analogous to that found in the most potent dual-entry inhibitors of this class, supporting its prioritization for antiviral phenotypic screening [1].

Chemistry-Driven Library Expansion and SAR Exploration

The acetyl terminus and the free 5-amino group on the pyrazole offer orthogonal derivatization handles for library synthesis. The methylene spacer permits further homologation or substitution to probe linker SAR, while the piperidine nitrogen can be diversified through amide coupling. Multi-vendor availability at defined purity (Leyan 98%, ChemDiv ≥95%) ensures reliable resupply for iterative medicinal chemistry campaigns [1].

Quote Request

Request a Quote for 1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.